N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine is an organic compound that belongs to the class of amines It is characterized by the presence of two amino groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with methylamine, followed by the addition of formaldehyde and ammonia. The reaction conditions typically include a solvent such as ethanol and a catalyst like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N1-(Aminomethyl)-N~1~-methylpropane-1,3-diamine often involves large-scale reactors and continuous flow processes. The use of high-pressure reactors and automated systems ensures efficient production and high yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or diamines.
Wissenschaftliche Forschungsanwendungen
N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1-(Aminomethyl)-N~1~-methylpropane-1,3-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~-(Aminomethyl)-N~1~-methylcyclopropane-1,3-diamine
- N~1~-(Aminomethyl)-N~1~-methylbutane-1,3-diamine
Uniqueness
N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
874762-85-3 |
---|---|
Molekularformel |
C5H15N3 |
Molekulargewicht |
117.19 g/mol |
IUPAC-Name |
N'-(aminomethyl)-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C5H15N3/c1-8(5-7)4-2-3-6/h2-7H2,1H3 |
InChI-Schlüssel |
HKACMTVMAULKMV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.